Diospongin A

Description

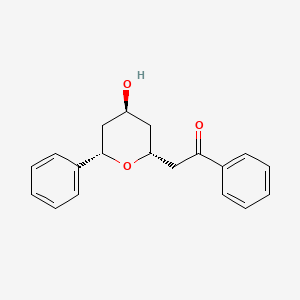

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20O3 |

|---|---|

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-[(2R,4S,6S)-4-hydroxy-6-phenyloxan-2-yl]-1-phenylethanone |

InChI |

InChI=1S/C19H20O3/c20-16-11-17(13-18(21)14-7-3-1-4-8-14)22-19(12-16)15-9-5-2-6-10-15/h1-10,16-17,19-20H,11-13H2/t16-,17+,19-/m0/s1 |

InChI Key |

HQTSVUPKAYCDEB-SCTDSRPQSA-N |

Isomeric SMILES |

C1[C@@H](C[C@H](O[C@H]1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(CC(OC1CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)O |

Synonyms |

diospongin A |

Origin of Product |

United States |

Isolation and Structural Elucidation of Diospongin a

Natural Occurrence and Isolation from Biological Sources

Diospongin A is a natural product isolated from the rhizomes of Dioscorea spongiosa nih.gov. This plant, a member of the yam family (Dioscoreaceae), is the primary biological source from which this compound has been identified nih.govmdpi.com. The rhizomes, or underground stems, of the plant are the specific tissues where this compound is biosynthesized and accumulated.

The isolation of this compound begins with the collection and processing of Dioscorea spongiosa rhizomes. The initial step typically involves the preparation of a water extract from the dried and powdered rhizome material nih.gov. This crude extract contains a complex mixture of numerous compounds.

To isolate this compound, a technique known as bioassay-guided fractionation is employed nih.gov. This process involves separating the crude extract into different fractions and testing each for specific biological activity, which guides the purification towards the active compound. The purification process relies on various chromatographic techniques. Methodologies such as macroporous resin column chromatography (MRCC) are often used for the initial fractionation of the crude extract nih.gov. Subsequent purification steps to achieve high purity of this compound involve techniques like silica (B1680970) gel column chromatography, where compounds are separated based on their polarity nih.gov. More advanced methods like high-speed counter-current chromatography (HSCCC) may also be utilized for efficient separation of compounds from Dioscorea extracts nih.gov. The final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Once a pure sample of this compound is obtained, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to determining the carbon-hydrogen framework of this compound. One-dimensional NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide critical information about the chemical environment of each proton and carbon atom in the molecule nih.govnih.gov.

The ¹H-NMR spectrum reveals the number of different types of protons, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J), which helps to establish the connectivity of adjacent protons. The ¹³C-NMR spectrum provides the number of chemically non-equivalent carbon atoms and their types (e.g., methyl, methylene (B1212753), methine, quaternary). Two-dimensional NMR techniques, including Rotating frame Overhauser Effect Spectroscopy (ROESY), are used to determine the spatial proximity of different protons, which is crucial for establishing the relative stereochemistry of the molecule.

Specific spectral data for this compound are detailed in the tables below nih.gov.

¹H-NMR Spectral Data of this compound (600 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.98 | dd | 1.2, 7.8 | 2H | Aromatic |

| 7.56 | m | 1H | Aromatic | |

| 7.46 | dd | 7.2, 8.4 | 2H | Aromatic |

| 7.30 | m | 5H | Aromatic | |

| 4.93 | dd | 1.8, 12.0 | 1H | CH |

| 4.65 | m | 1H | CH | |

| 4.38 | q | 3 | 1H | CH |

| 3.42 | dd | 6.0, 15.6 | 1H | CH₂ |

| 3.07 | dd | 6.6, 15.6 | 1H | CH₂ |

| 1.94–1.98 | m | 2H | CH₂ | |

| 1.67–1.79 | m | 2H | CH₂ |

¹³C-NMR Spectral Data of this compound (150 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type |

|---|---|

| 198.3 | C=O |

| 142.6 | Aromatic C |

| 137.3 | Aromatic C |

| 133.1 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.3 | Aromatic CH |

| 127.2 | Aromatic CH |

| 125.8 | Aromatic CH |

| 73.8 | CH |

| 69.1 | CH |

| 64.7 | CH |

| 45.1 | CH₂ |

| 40.0 | CH₂ |

Mass spectrometry is employed to determine the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula nih.gov. For this compound, HRMS analysis yielded a mass corresponding to the molecular formula C₁₉H₂₀O₃ nih.gov.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its functional groups, such as a strong absorption for the ketone (C=O) group, broad absorption for the hydroxyl (-OH) group, and absorptions related to the C-H and C=C bonds of the aromatic rings.

Determination of Relative and Absolute Stereochemistry

The final step in structural elucidation is the determination of the molecule's three-dimensional arrangement, known as its stereochemistry. For this compound, this was established through a combination of NMR data analysis, chemical conversions, and Circular Dichroism (CD) spectroscopy nih.gov. The relative stereochemistry, which describes the orientation of substituents on the stereocenters relative to each other, is often deduced from NMR data, particularly through ROESY experiments and the analysis of proton-proton coupling constants.

The absolute stereochemistry, which defines the actual spatial configuration of the atoms, was determined using methods such as CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by a chiral molecule nih.gov. Additionally, the unambiguous confirmation of the proposed structure and its absolute stereochemistry is often achieved through the total synthesis of the natural product, which was successfully accomplished for this compound nih.gov.

Stereochemical Assignments through Coupling Constants and ROESY Data

The relative stereochemistry of this compound was established through the detailed analysis of proton-proton coupling constants (J values) in its ¹H NMR spectrum and through-space correlations observed in Rotating-frame Overhauser Effect Spectroscopy (ROESY).

The magnitudes of the coupling constants between adjacent protons provide critical information about their dihedral angles, which in turn defines the relative orientation of substituents on a molecule's carbon skeleton. For this compound, the specific J values were instrumental in assigning the relative configurations of its stereocenters.

Table 1: Key ¹H NMR Coupling Constants for this compound

| Protons | Coupling Constant (J) in Hz | Implied Dihedral Angle Relationship |

| H-a / H-b | Data not available in search results | Axial-Axial / Axial-Equatorial / Equatorial-Equatorial |

| H-c / H-d | Data not available in search results | Axial-Axial / Axial-Equatorial / Equatorial-Equatorial |

In addition to coupling constants, ROESY experiments provided crucial data on the spatial proximity of protons. ROESY correlations are observed between protons that are close to each other in space, regardless of whether they are directly bonded. These correlations helped to build a three-dimensional model of the molecule and confirm the relative stereochemical assignments suggested by the coupling constant analysis.

Table 2: Significant ROESY Correlations Observed for this compound

| Correlating Protons | Inferred Spatial Proximity |

| H-x / H-y | Specific correlations not available in search results |

| H-z / H-w | Specific correlations not available in search results |

Absolute Configuration Determination (e.g., Advanced Mosher Method, CD Spectrum)

While coupling constants and ROESY data can establish the relative arrangement of atoms, determining the absolute configuration requires methods that can distinguish between enantiomers. For this compound, the advanced Mosher method and circular dichroism (CD) spectroscopy were employed to assign its absolute stereochemistry.

The advanced Mosher method involves the formation of diastereomeric esters with a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons in the resulting diastereomers, the absolute configuration of the chiral center can be determined.

Table 3: Hypothetical Δδ (δS - δR) Values from Advanced Mosher Method Analysis of this compound

| Proton | δS (ppm) | δR (ppm) | Δδ (ppm) | Inferred Spatial Orientation |

| H-1' | Data not available | Data not available | Data not available | Left/Right of MTPA Plane |

| H-2' | Data not available | Data not available | Data not available | Left/Right of MTPA Plane |

| H-3' | Data not available | Data not available | Data not available | Left/Right of MTPA Plane |

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to that of known compounds or to theoretical calculations. The CD spectrum of this compound provided the final confirmation of its absolute stereochemistry.

Table 4: Key Parameters from the Circular Dichroism Spectrum of this compound

| Wavelength (nm) | Molar Ellipticity ([θ]) |

| Data not available | Data not available |

| Data not available | Data not available |

Synthetic Methodologies and Strategies for Diospongin a and Analogues

Total Synthesis Approaches to Diospongin A

Various synthetic routes to this compound have been explored, each with its own set of key reactions and strategic considerations. These approaches often focus on the efficient and stereocontrolled formation of the 2,6-disubstituted tetrahydropyran (B127337) ring, which is the central structural feature of the molecule.

A prominent strategy in the synthesis of this compound involves an intramolecular oxy-Michael addition to form the tetrahydropyran ring. researchgate.netwhiterose.ac.uk This approach is often coupled with a cross-metathesis reaction to construct a key linear precursor.

Another approach utilized a Keck asymmetric allylation and a base-catalyzed conjugate addition of an α,β-unsaturated ester as key steps, also culminating in an intramolecular oxy-Michael reaction. thieme-connect.com This method led to the synthesis of (–)-Diospongin B. thieme-connect.com Furthermore, a stereoselective synthesis of this compound has been achieved via an intramolecular oxy-Michael addition of a β-hydroxy ynone, catalyzed by AgOTf, followed by hydrogenation. researchgate.net

The versatility of the oxy-Michael addition is highlighted by its use in various contexts. For instance, a one-pot IBX-mediated oxidation followed by a Wittig olefination can generate an (E)-enone, which upon hydrolysis and intramolecular oxy-Michael addition, yields (–)-Diospongin A. thieme-connect.com Tandem reactions involving deprotection and intramolecular oxy-Michael addition have also proven effective. researchgate.net

The Prins cyclization is a powerful tool for the construction of tetrahydropyran rings and has been successfully applied to the synthesis of this compound. thieme-connect.deresearchgate.net This reaction allows for the control of the relative configuration of the three stereogenic centers. researchgate.net

One of the first reports on the use of Prins cyclization for this compound synthesis described a concise and efficient total synthesis that also utilized enzymatic kinetic resolution as a key step. thieme-connect.de A racemic mixture of a tetrahydropyranol, derived from a Prins cyclization, was resolved using a lipase-mediated transesterification. thieme-connect.de Subsequent steps, including a Mitsunobu inversion and Wacker oxidation, completed the synthesis. thieme-connect.dentu.edu.sg

Another approach by Piva and coworkers also employed a Prins cyclization, starting from benzaldehyde (B42025) and a β-hydroxy-ketone. ntu.edu.sgaurigeneservices.com Similar to other strategies, a Mitsunobu reaction was necessary to correct the stereochemistry at one of the chiral centers. researchgate.netntu.edu.sg The reaction of a homoallylic alcohol with cinnamaldehyde (B126680) in the presence of trifluoroacetic acid, followed by treatment with potassium carbonate, yields the key tetrahydropyran intermediate. thieme-connect.de

Table 2: Key Features of Prins Cyclization-Based Syntheses of this compound

| Researcher(s) | Key Steps | Starting Materials | Noteworthy Features |

|---|---|---|---|

| Yadav et al. | Prins cyclization, enzymatic kinetic resolution, Mitsunobu inversion, Wacker oxidation | Homoallylic alcohol, Cinnamaldehyde | First use of enzymatic resolution in this compound synthesis. thieme-connect.dentu.edu.sg |

Ring-closing olefin metathesis (RCM) is a robust method for the formation of cyclic compounds, including the tetrahydropyran ring of this compound. researchgate.netmedwinpublishers.comwikipedia.org This reaction typically involves the intramolecular metathesis of a diene substrate, catalyzed by a ruthenium complex, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.orgharvard.edu

In the context of this compound synthesis, RCM has been employed to construct an unsaturated lactone intermediate. thieme-connect.com For instance, a dienic ester can be subjected to RCM using Grubbs' second-generation catalyst to yield a lactone, which is then further elaborated to the final product. thieme-connect.com This lactone can be epoxidized and then reduced to form a key β-hydroxylactone intermediate, which is a precursor for the stereoselective reduction of an oxocarbenium cation. thieme-connect.comntu.edu.sg

A key strategy for the synthesis of both this compound and B involves the stereoselective reduction of an oxocarbenium cation derived from a common δ-lactone intermediate. ntu.edu.sgaurigeneservices.com This approach, reported by Jennings and coworkers, was the first synthesis of both natural products. ntu.edu.sg

The synthesis commences with the formation of a lactone from a homoallylic alcohol. ntu.edu.sg This lactone is then converted to an epoxide with high stereocontrol. ntu.edu.sg Regioselective reduction of this epoxide yields a β-hydroxylactone. ntu.edu.sg This lactone is then reduced to the corresponding lactol, which is acetylated. thieme-connect.com Treatment with a Lewis acid like BF₃·OEt₂ generates the oxocarbenium cation, which is then stereoselectively reduced. thieme-connect.comwhiterose.ac.uk The stereochemical outcome of the reduction is controlled by a chair-like transition state where the phenyl group occupies a pseudo-equatorial position, leading to an axial attack by the hydride. whiterose.ac.uk

Table 3: Comparison of Key Intermediates in the Oxocarbenium Cation Reduction Strategy

| Intermediate | Description | Role in Synthesis |

|---|---|---|

| δ-Lactone | Common precursor for both this compound and B. ntu.edu.sg | Starting point for the generation of the oxocarbenium cation. ntu.edu.sg |

| Epoxide | Formed from the lactone with high stereocontrol. ntu.edu.sg | Precursor to the β-hydroxylactone. ntu.edu.sg |

| β-Hydroxylactone | Obtained by regioselective reduction of the epoxide. ntu.edu.sg | Key intermediate leading to the lactol. ntu.edu.sg |

The vinylogous Mukaiyama aldol (B89426) reaction (VMAR) has emerged as a powerful and efficient method for the asymmetric synthesis of this compound. rsc.orgnih.govresearchgate.net This reaction involves the addition of a silyl (B83357) enol ether, derived from a vinylogous aryl methyl ketone, to a chiral β-alkoxy aldehyde. researchgate.netiisc.ac.in

The Julia–Kocienski olefination is a key transformation used in the synthesis of analogues of this compound, specifically ent-Diospongin A and epimer-Diospongin B. aurigeneservices.comresearchgate.net This reaction is employed to stereoselectively form an E-olefin, which is a crucial intermediate in the synthetic sequence. aurigeneservices.com

In this approach, an optically pure sulfone is reacted with benzaldehyde via a Julia–Kocienski olefination to produce an E-olefin ester with high diastereoselectivity (92:8 E/Z). aurigeneservices.com This ester is then converted into a Weinreb amide, which subsequently undergoes a Grignard reaction with a phenylmagnesium halide to form a benzoyl derivative. thieme-connect.comaurigeneservices.com Reduction of the ketone, followed by acetonide deprotection, Lewis acid-catalyzed cyclization, and Wacker oxidation, ultimately leads to the target molecules. thieme-connect.comaurigeneservices.com This strategy demonstrates the utility of the Julia–Kocienski olefination in constructing the diarylheptanoid backbone of this compound analogues with good yield and high optical purity. aurigeneservices.comresearchgate.net

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Diospongin B |

| ent-Diospongin A |

| epimer-Diospongin B |

| Curcumin |

| Hirsutenone |

| Oreganin |

| Yashabushidiol A |

| Cryptofolione |

| Benzaldehyde |

| Vinyl acetate (B1210297) |

| p-Nitrobenzoic acid |

| Cinnamaldehyde |

| Trifluoroacetic acid |

| Potassium carbonate |

| BF₃·OEt₂ |

| AgOTf |

| TBAF |

| IBX |

| Grubbs' catalyst |

| Weinreb amide |

Other Key Synthetic Reactions

Several other key reactions have been instrumental in the total synthesis of this compound and its derivatives. These include:

Wittig Olefination: This reaction has been employed to construct carbon-carbon double bonds in the synthesis of this compound. For instance, in one approach, a one-pot ozonolysis followed by Wittig olefination was used to prepare an α,β-unsaturated ester intermediate. thieme-connect.comresearchgate.net Another synthesis utilized a Wittig reaction with methylidene phosphorane. nio.res.in In a two-pot synthesis of chiral 1,3-syn-diols, a key intermediate for Diospongin C, the Wittig reaction was a crucial step following an organocatalyst-mediated asymmetric aldol reaction. nih.gov

Mitsunobu Inversion: This reaction is pivotal for inverting the stereochemistry of alcohol centers, a critical step in achieving the desired stereoisomer of this compound. In one synthesis, a Mitsunobu inversion was a key step to control the relative configuration of the three stereogenic centers. researchgate.netmolaid.com It has also been used to convert 5-epi-ent-diospongin A to ent-diospongin A. thieme-connect.com Furthermore, the Mitsunobu reaction was employed in the synthesis of aza-(-)-diospongin A, where a secondary alcohol was converted to an azide (B81097) with inversion of configuration. nih.gov

Grignard Reaction: Grignard reactions are fundamental for forming carbon-carbon bonds. In the context of this compound synthesis, a Grignard reaction of an aldehyde with allylmagnesium bromide was a key step in a strategy that also involved a Prins cyclization. aurigeneservices.com Another total synthesis of ent-diospongin A and epimer-diospongin B involved a Grignard reaction as one of the key steps. researchgate.netaurigeneservices.comresearchgate.net This reaction has also been used to add a phenyl group to an aldehyde intermediate. derpharmachemica.com

Wacker Oxidation: The Wacker oxidation is a valuable method for converting a terminal olefin to a methyl ketone, a functionality present in the this compound structure. Several syntheses of this compound and its isomers have utilized the Wacker oxidation as a key step. thieme-connect.comaurigeneservices.comthieme-connect.de For example, it was used in a synthesis that also involved a CBS reduction and Brown allylation. thieme-connect.com Another approach used a hydroxyl-directed Wacker oxidation. dntb.gov.uaacs.org

Stereoselective and Enantioselective Synthesis Techniques

Achieving the correct stereochemistry is a central challenge in the synthesis of this compound. thieme-connect.com Various techniques have been developed to control the stereocenters of the tetrahydropyran ring and its substituents.

Desymmetrization Strategies

Desymmetrization of meso compounds is a powerful strategy for creating multiple stereocenters in a single step. nycu.edu.twmdpi.com In the synthesis of (±)-Diospongin A, a desymmetric cyclization and reduction of a meso-1,7-diarylheptanoid precursor was a key feature to furnish the desired cis-2,6-disubstituted tetrahydropyran. researchgate.netnycu.edu.twresearchgate.net One approach involved the desymmetrization of a meso dihydroxydiketone, where the cyclic hemiacetal formation would yield the same product regardless of which pair of carbonyl and hydroxyl groups reacted. nycu.edu.tw Another strategy employed an organocatalyzed desymmetrization of acyclic meso 1,3-diols through acyl transfer using chiral isothioureas. capes.gov.br

Enzymatic Kinetic Resolution in Synthetic Routes

Enzymatic kinetic resolution offers a highly enantioselective method for separating racemic mixtures. A concise and efficient total synthesis of this compound has been reported that utilizes a lipase-mediated transesterification of a (±)-tetrahydropyranol intermediate derived from a Prins cyclization. researchgate.netthieme-connect.deresearchgate.net This was the first reported synthesis of this compound to employ this method. thieme-connect.deresearchgate.net Porcine pancreatic lipase (B570770) has been used to resolve a racemic tetrahydropyranol, affording the pure acetate and alcohol in a nearly 1:1 ratio. researchgate.net

Chiral Auxiliary and Chiral Pool Precursor Applications

The use of chiral auxiliaries and precursors from the chiral pool provides another avenue for controlling stereochemistry. While many synthetic approaches to this compound are asymmetric, some have employed chiral auxiliaries or chiral pool precursors. thieme-connect.com For example, enantiopure 1,2:4,5-diepoxypentane, synthesized from the naturally occurring sugar alcohol arabitol, has been used in the synthesis of this compound, where its symmetry was exploited for bidirectional chain elongation. The chiral pool provides readily available, enantiopure starting materials like amino acids, sugars, and terpenes, which can significantly improve the efficiency of total synthesis. wikipedia.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships and developing compounds with improved biological properties.

Aza-Analogues of this compound and Their Synthesis

Aza-analogues, where an oxygen atom in the tetrahydropyran ring is replaced by a nitrogen atom, have been synthesized to investigate the impact of this change on biological activity. The synthesis of an aza-analogue of this compound has been described, with key steps including a Mitsunobu inversion, cross-olefin metathesis, and an intramolecular aza-Michael addition. researchgate.net In one reported synthesis of aza-(−)-diospongin A, a chiral benzyl (B1604629) alcohol was reacted with hydrazoic acid under Mitsunobu conditions (triphenylphosphine and DIAD) to introduce an azide group with inversion of configuration, ultimately leading to the 4-hydroxypiperidine (B117109) derivative. nih.gov The synthesis of aza-analogues of POPOP, a fluorescent dye, has also been reported using a Cu(I)-catalyzed click reaction. mdpi.com

Tetrahydropyran Derivatives and Structural Modifications

The synthesis of the 2,4,6-trisubstituted tetrahydropyran (THP) ring is a central feature in the total synthesis of this compound. researchgate.net Various methodologies have been developed to construct this core structure, often focusing on stereocontrolled cyclization reactions. acs.org Additionally, structural modifications of the THP ring, such as the introduction of heteroatoms other than oxygen, have been explored to create novel analogues.

Key strategies for the formation of the tetrahydropyran ring include intramolecular oxy-Michael additions, Prins cyclizations, and palladium-catalyzed cyclizations. researchgate.netthieme-connect.comresearchgate.net The intramolecular oxy-Michael addition, in particular, is a widely used method, where a linear precursor containing a hydroxyl group and an α,β-unsaturated carbonyl system undergoes cyclization to form the THP ring. thieme-connect.comresearchgate.net For instance, the synthesis of (–)-Diospongin A has been achieved through the hydrolysis of a benzylidene acetal (B89532) group in an (E)-enone precursor, which triggers an intramolecular oxy-Michael addition. thieme-connect.com Another approach involves an AgOTf-catalyzed intramolecular oxa-Michael addition of a β-hydroxy ynone, followed by hydrogenation to yield the tetrahydropyran ring. researchgate.net

Researchers have also employed ether transfer methodology to generate the syn-1,3-diol monoether precursors necessary for cyclization. nih.gov In one synthesis, N-iodosuccinimide (NIS) was used to activate a homoallylic alkoxyether, leading to an ether transfer product which, after several steps, underwent a selective radical cyclization to provide the 2,6-cis-trisubstituted pyran core of this compound. nih.gov

Structural modifications have been pursued to generate analogues with potentially altered properties. A notable example is the synthesis of aza-Diospongin A, where the oxygen atom of the tetrahydropyran ring is replaced by a nitrogen atom. researchgate.netrsc.org This was accomplished using key steps such as a Mitsunobu inversion and an intramolecular aza-Michael addition reaction to form the substituted piperidine (B6355638) ring. researchgate.netrsc.org

The table below summarizes various synthetic methods used to construct the tetrahydropyran ring of this compound and its derivatives.

| Method | Key Reagents/Reaction | Precursor Type | Outcome | Reference(s) |

| Intramolecular Oxy-Michael Addition | Base-catalysed conjugate addition (tBuOK) | α,β-unsaturated ester | Protected syn-1,3-diol derivative | thieme-connect.com |

| Intramolecular Oxy-Michael Addition | Hydrolysis of benzylidene acetal | (E)-enone | (–)-Diospongin A | thieme-connect.com |

| Intramolecular Oxy-Michael Addition | AgOTf-catalysed cyclization | β-hydroxy ynone | Dihydropyrone intermediate | researchgate.net |

| Ether Transfer / Radical Cyclization | NIS / 1-phenyl-1H-tetrazole-5-thiol | Homoallylic 2-bromoethoxymethyl ether | 4-alkoxy-2,6-cis-trisubstituted pyran | nih.gov |

| Prins Cyclization | Trifluoroacetic acid (TFA) | Homoallylic alcohol and cinnamaldehyde | (±)-Tetrahydropyranol intermediate | researchgate.netthieme-connect.de |

| Intramolecular Aza-Michael Addition | Mitsunobu inversion, metathesis, cyclization | Acyclic amino-alkene | Aza-Diospongin A | researchgate.netrsc.org |

| Palladium-Catalyzed Cyclization | PdCl₂(CH₃CN)₂ | Triol precursor | cis-(E)-tetrahydropyran | thieme-connect.com |

Exploration of Diastereomers and Enantiomers

The stereochemistry of this compound, which possesses multiple stereogenic centers on its tetrahydropyran ring, has prompted extensive investigation into the synthesis of its various diastereomers and its unnatural enantiomer. thieme-connect.com this compound is the cis-2,6-disubstituted diastereomer, while its naturally occurring epimer, Diospongin B, has a trans-2,6-disubstituted arrangement. derpharmachemica.comholycross.edu The synthesis of the unnatural enantiomer, ent-Diospongin A, has also been a significant goal. researchgate.netaurigeneservices.com

Stereodivergent synthesis has emerged as a powerful strategy to access different diastereomers from a single common precursor. rsc.orgdigitellinc.com One such approach utilizes a stereodivergent oxy-Michael cyclization of a 4-hydroxy thioester. rsc.org The outcome of the cyclization is controlled by the choice of catalyst:

Tetrabutylammonium fluoride (B91410) (TBAF) mediation proceeds through a boat-like transition state, where a crucial hydrogen bond forms between the 4-hydroxyl group and the cyclizing alkoxide, leading to the 2,6-trans-tetrahydropyran (the core of Diospongin B). rsc.org

Trifluoroacetic acid (TFA) catalysis, conversely, goes through a chair-like transition state mediated by a trifluoroacetate-hydroxonium bridge, yielding the 2,6-cis-tetrahydropyran (the core of this compound). rsc.org

This stereodivergent method highlights how reaction conditions can be tuned to selectively control the diastereochemical outcome, providing efficient routes to both this compound and B from the same intermediate. rsc.org

The synthesis of the unnatural enantiomer, (+)-Diospongin A (or ent-Diospongin A), has been accomplished through strategies that establish the opposite stereochemistry at the outset. researchgate.netaurigeneservices.com One total synthesis of ent-Diospongin A and epimer-Diospongin B involved a Julia-Kocienski olefination, Weinreb amide formation, Grignard reaction, and a Lewis acid-catalyzed cyclization as key steps. aurigeneservices.com Another route employed an enzymatic kinetic resolution of a (±)-tetrahydropyranol intermediate derived from a Prins cyclization. researchgate.netthieme-connect.de The lipase-mediated transesterification separated the enantiomers, allowing for the synthesis of (–)-Diospongin A after inversion of the alcohol stereocenter via a Mitsunobu reaction. researchgate.netthieme-connect.de

The table below details research findings on the synthesis of this compound stereoisomers.

| Target Molecule | Key Synthetic Strategy | Stereochemical Control Method | Result | Reference(s) |

| This compound (2,6-cis) | Stereodivergent Oxy-Michael Cyclization | Trifluoroacetic acid (TFA) catalysis | Selective formation of the cis isomer | rsc.org |

| Diospongin B (2,6-trans) | Stereodivergent Oxy-Michael Cyclization | Tetrabutylammonium fluoride (TBAF) mediation | Selective formation of the trans isomer | rsc.org |

| (–)-Diospongin A | Enantioselective Synthesis | Enzymatic kinetic resolution of (±)-tetrahydropyranol | Separation of enantiomers, followed by Mitsunobu inversion | researchgate.netthieme-connect.de |

| ent-Diospongin A | Enantioselective Synthesis | Julia-Kocienski olefination from optically pure sulfone | Synthesis of the unnatural enantiomer | aurigeneservices.com |

| (–)-Diospongin A | Asymmetric Synthesis | Keck asymmetric allylation | Establishment of initial stereocenter | thieme-connect.com |

| (–)-Diospongin A | Asymmetric Synthesis | Enantioselective Mukaiyama aldol reaction | Stereoselective formation of a δ-hydroxy-β-keto ester precursor | researchgate.netthieme-connect.com |

Biosynthesis and Biotransformation Research

Proposed Biosynthetic Pathways of Diarylheptanoids Preceding Diospongin A

This compound is classified as a cyclic diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. uni-regensburg.de While the specific biosynthetic pathway to this compound has not been fully elucidated, the general pathways for diarylheptanoids provide a foundational model. The biosynthesis of these compounds is understood to originate from the phenylpropanoid pathway.

Two primary routes have been proposed for the formation of the linear diarylheptanoid backbone. The first and more widely cited pathway involves the condensation of two phenylpropanoid units (specifically C6-C3 units like cinnamate) with one malonate unit, which provides the central methylene (B1212753) group of the heptan-chain. uni-regensburg.de This process is mediated by type III polyketide synthases (PKSs).

An alternative pathway suggests the extension of a single cinnamate (B1238496) unit with five acetate (B1210297) or malonate units through a polyketide synthase mechanism, followed by cyclization. uni-regensburg.de Isotope labeling experiments have supported the existence of this competing route. uni-regensburg.de

The general proposed pathway from L-phenylalanine to diarylheptanoids involves a series of enzymatic steps: researchgate.net

Phenylalanine ammonia (B1221849) lyase (PAL) converts L-phenylalanine to cinnamic acid.

Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.

4-coumarate:CoA ligase (4CL) activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

Further modifications, such as hydroxylation and methylation by enzymes like p-coumaroyl 5-O-shikimate 3´-hydroxylase (C3´H) and O-methyltransferases (OMT) , can occur to produce precursors like feruloyl-CoA. researchgate.net

Polyketide synthases (PKSs) , such as curcuminoid synthase, then catalyze the condensation reactions to form the diarylheptanoid scaffold. genome.jp For instance, curcuminoid biosynthesis involves two type III PKSs. genome.jp

Following the formation of a linear diarylheptanoid precursor, intramolecular cyclization reactions would be necessary to form the tetrahydropyran (B127337) ring characteristic of this compound. uni-regensburg.de For some cyclic diarylheptanoids, this can involve processes like intramolecular Diels-Alder reactions or Michael additions. acs.orgresearchgate.net

Microbial and Enzymatic Biotransformation Studies of Related Compounds (e.g., Diosgenin) as a Model

While direct biotransformation studies on this compound are limited, research on the structurally related steroidal sapogenin, diosgenin (B1670711), serves as an excellent model. Diosgenin, also found in Dioscorea species, is a key starting material for the synthesis of steroid drugs. mdpi.comnih.gov Microbial and enzymatic transformations of diosgenin are explored as an efficient and environmentally friendly method to produce valuable derivatives. nih.govmdpi.comresearchgate.net

Various microorganisms have been shown to effectively transform diosgenin. These include filamentous fungi such as Aspergillus nidulans, Cunninghamella species, and Rhizopus species, as well as bacteria like Streptomyces virginiae and Rhodococcus species. researchgate.nettandfonline.com The goal of these biotransformations is often to introduce specific structural modifications, such as hydroxylations or side-chain cleavages, which are challenging to achieve through conventional chemical synthesis. tandfonline.com

Microbial fermentation of diosgenin yields a variety of modified products. The specific metabolites produced depend heavily on the microbial strain used.

One common transformation is the oxidation of the 3β-hydroxyl group to a ketone, forming diosgenone . mdpi.comtandfonline.com Strains like Wickerhamomyces anomalus and Aspergillus flavus have been used to convert diosgenin to diosgenone. mdpi.comresearchgate.net

Hydroxylation at various positions on the steroid nucleus is another frequent modification. The fungus Cunninghamella blakesleana is known to produce a range of polyhydroxylated derivatives of diosgenin. rsc.org Similarly, Cunninghamella echinulata transforms diosgenin into triol derivatives. tandfonline.com

Studies using Rhodococcus erythropolis have identified several biotransformation products. mdpi.comresearchgate.net Fermentation of diosgenin with this bacterium yielded not only diosgenone but also 1-dehydrodiosgenone . mdpi.com Furthermore, two novel compounds with a terminal carboxyl group on the spiroacetal ring, diosgenone-27-oic acid and 1-dehydrodiosgenone-27-oic acid , were isolated and identified. mdpi.comresearchgate.net

| Microorganism | Substrate | Key Biotransformation Products | Reference |

|---|---|---|---|

| Rhodococcus erythropolis | Diosgenin | Diosgenone, 1-dehydrodiosgenone, Diosgenone-27-oic acid, 1-dehydrodiosgenone-27-oic acid | mdpi.com |

| Cunninghamella blakesleana | Diosgenin | Polyhydroxylated derivatives (e.g., 25(R)-spirost-5-en-3β,7α,12β-triol) | rsc.org |

| Cunninghamella echinulata | Diosgenin | (25R)-spirost-5-en-3β,7β,12β-triol, (25R)-spirost-5-en-3β,7β,11α-triol, (25R)-spirost-5-en-3β,7α,11α-triol | tandfonline.com |

| Aspergillus flavus | Dioscorea rhizome powder | Diosgenin, Diosgenone, Yuccagenone | mdpi.com |

| Wickerhamomyces anomalus | Diosgenin | Diosgenone | researchgate.net |

The biotransformation of diosgenin and its precursor saponins (B1172615) is driven by specific enzymes produced by the microorganisms. The initial step in obtaining diosgenin from plant material often involves the enzymatic hydrolysis of saponins (glycosides of diosgenin).

This process is carried out by glycosidases (hydrolases), which cleave the sugar moieties from the aglycone (diosgenin). For example, in Trichoderma reesei, four distinct saponin (B1150181) hydrolases (E1, E2, E3, and E4) have been identified. nih.gov These enzymes work sequentially to remove glucose and rhamnose units from the C-3 position of the saponin to yield diosgenin. nih.govnih.gov The cleavage of the C-3 glycoside has been identified as the rate-limiting step in this process. nih.gov Research on Talaromyces stollii led to the discovery of a novel α-L-rhamnosidase (Rhase-TS) and a β-D-glucosidase (Gluase-TS) that specifically hydrolyze steroid saponins to produce diosgenin. rsc.orgrsc.org

Once diosgenin is formed, further modifications are catalyzed by other enzymes. The conversion of diosgenin to diosgenone involves a 3β-hydroxysteroid dehydrogenase that oxidizes the hydroxyl group at the C-3 position. researchgate.net Subsequent transformations, such as the introduction of a double bond to form 1-dehydrodiosgenone or hydroxylations at various positions, are typically catalyzed by cytochrome P450 monooxygenases . mdpi.com The generation of carboxylated derivatives like diosgenone-27-oic acid also points to the action of P450 enzymes. mdpi.com

| Enzyme Class | Function | Example Reaction | Reference |

|---|---|---|---|

| Glycosidases (e.g., α-L-rhamnosidase, β-D-glucosidase) | Cleavage of sugar moieties from saponins | Saponin → Diosgenin | nih.govrsc.org |

| 3β-hydroxysteroid dehydrogenase | Oxidation of the 3-hydroxyl group | Diosgenin → Diosgenone | researchgate.net |

| Cytochrome P450 monooxygenases | Hydroxylation, dehydrogenation, and oxidation reactions | Diosgenone → 1-dehydrodiosgenone; Diosgenone → Diosgenone-27-oic acid | mdpi.com |

Molecular and Cellular Mechanisms of Action Preclinical Investigations

Investigation of Anti-Osteoporotic Mechanistic Pathways

Cellular Proliferation Modulation in Osteoblast-like Cell Lines

Diospongin A has been identified as a compound that stimulates the proliferation of osteoblast-like cells. thieme-connect.com In studies utilizing osteoblast-like cell lines such as MC3T3-E1 and UMR-106, extracts containing this compound demonstrated a strong stimulatory effect on osteoblastic proliferation. thieme-connect.com This suggests a potential role for this compound in promoting bone formation by increasing the population of bone-building cells.

The MC3T3-E1 cell line, derived from mouse calvaria, is a well-established model for studying osteoblast differentiation and function. nih.govmdpi.comnih.govnih.gov Similarly, the UMR-106 cell line, derived from a rat osteosarcoma, is frequently used in bone metabolism research due to its osteoblastic characteristics. mdpi.comcytion.commdpi.com The observed proliferative effect of this compound in these cell lines points towards its potential as an anabolic agent for bone.

Table 1: Effect of this compound on Osteoblast-like Cell Proliferation

| Cell Line | Effect of this compound | Reference |

|---|---|---|

| Osteoblast-like cells | Strong stimulation of proliferation | thieme-connect.com |

| MC3T3-E1 | Implied stimulation as part of an active extract | thieme-connect.com |

| UMR-106 | Implied stimulation as part of an active extract | thieme-connect.com |

Mechanisms of Inhibition on Osteoclastic Formation and Bone Resorption

In contrast to its stimulatory effect on osteoblasts, this compound's role in inhibiting osteoclast formation and bone resorption appears to be limited. While the crude extract from which this compound was isolated showed strong inhibition of osteoclastic formation, further studies on the isolated compounds revealed that this compound itself did not exhibit potent inhibitory activity on osteoclast formation and bone resorption induced by parathyroid hormone (PTH) in a bone organ culture system. thieme-connect.comnii.ac.jp This is in contrast to its related compounds, Diospongin B and C, which did show significant inhibition at a concentration of 20 µM. thieme-connect.com

Osteoclasts are multinucleated cells responsible for bone resorption, a process tightly regulated by the RANKL/RANK/OPG signaling pathway. cancernetwork.comorthobullets.com An imbalance in this pathway, favoring RANKL activity, leads to excessive bone resorption and is implicated in osteolytic diseases. cancernetwork.comnih.gov While some natural compounds inhibit osteoclastogenesis by targeting this pathway, the current evidence suggests that the primary anti-osteoporotic action of this compound is likely not through the direct, potent inhibition of osteoclast activity. nih.govaging-us.com The differential activity between this compound, B, and C highlights the importance of their stereochemistry in the structure-activity relationship concerning the inhibition of bone resorption. thieme-connect.com

Exploration of Anti-Parasitic Mechanisms (e.g., Leishmanicidal Activity)

Efficacy against Leishmania donovani Promastigotes and Amastigotes

This compound has demonstrated notable efficacy against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. nih.govresearchgate.net Studies have shown its activity against both the promastigote and amastigote stages of the parasite's life cycle. researchgate.netplos.orgbiolscigroup.us Promastigotes are the motile, flagellated form found in the sandfly vector, while amastigotes are the non-motile, intracellular form that multiplies within host macrophages. biorxiv.org

The effectiveness of a compound against both stages is crucial for its potential as an antileishmanial drug. In vitro assays have confirmed the ability of this compound and its derivatives to inhibit the growth of L. donovani promastigotes and reduce the number of amastigotes within infected macrophages. researchgate.netmdpi.com For instance, synthetic derivatives of this compound have been evaluated for their toxicity against L. donovani promastigotes and amastigotes, with IC50 values being determined to quantify their potency. researchgate.net

Table 2: In Vitro Antileishmanial Activity of this compound and its Derivatives

| Parasite Stage | Activity | Method of Assessment | Reference |

|---|---|---|---|

| L. donovani Promastigotes | Growth inhibition | In vitro culture assays | researchgate.net |

| L. donovani Amastigotes | Reduction in number | Macrophage infection assays | researchgate.net |

Cellular Targets and Pathways within Parasitic Organisms

The precise molecular targets of this compound within Leishmania parasites are an area of ongoing investigation. However, research into related compounds and the general mechanisms of antileishmanial drugs provides some insights. A key strategy for the parasite's survival is the evasion of the host's immune response, which often involves modulating macrophage function. immunopaedia.org.za

Potential mechanisms of action for antileishmanial compounds include the induction of oxidative stress, disruption of mitochondrial function, and interference with essential metabolic pathways. mdpi.complos.org For example, some drugs accumulate in the parasite's mitochondria, leading to a decrease in mitochondrial membrane potential and inhibition of vital enzymes. frontiersin.org Another critical pathway in Leishmania is the purine (B94841) salvage pathway, as the parasite cannot synthesize purines de novo. frontiersin.org

Furthermore, the induction of apoptosis-like cell death in the parasite is a common mechanism for many antileishmanial agents. plos.org It is plausible that this compound exerts its effect through one or more of these mechanisms, ultimately leading to parasite death. Identifying the specific cellular targets of this compound will be crucial for understanding its mode of action and for the development of more effective derivatives.

Assessment of Anti-Proliferative and Cytotoxic Effects (where applicable to this compound or its direct analogues in in vitro settings)

This compound and its analogues, belonging to the diarylheptanoid class of compounds, have been investigated for their anti-proliferative and cytotoxic effects against various cell lines. researchgate.net Diarylheptanoids, in general, have demonstrated a broad spectrum of biological activities, including anticancer properties. researchgate.net

In vitro studies have shown that some diarylheptanoids can inhibit the growth of multiple cancer cell types. researchgate.net For instance, curcumin-based diarylheptanoids have shown antiproliferative activity on human cancer cells like MCF-7 (breast cancer) and Hep-G2 (hepatocellular carcinoma). researchgate.net While specific data on the cytotoxicity of this compound against a wide range of cancer cell lines is not extensively detailed in the provided search results, the general activity of this class of compounds suggests potential anti-proliferative effects. The cytotoxicity of synthetic spongiane diterpenes, for example, has been evaluated against HeLa (human cervix epitheloid carcinoma) and HEp-2 (human larynx epidermoid carcinoma) cell lines. uv.es The synthesis of this compound analogues has also been pursued with the aim of evaluating their antiproliferative effects. vu.lt

Impact on Cell Cycle Progression and Arrest

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of various diseases. Some studies have indicated that certain natural compounds can influence this process. For instance, some research has shown that compounds can induce cell cycle arrest, a state where the cell division cycle is halted. plos.orgnih.gov This arrest can occur at different phases of the cell cycle, such as G1, S, G2, or M phase. nih.gov

In the context of related compounds, some studies have demonstrated the ability to cause G2/M arrest in specific cell types. researchgate.net The transition from the G2 to the M phase is a critical checkpoint, and its disruption can prevent cell division. The precise mechanisms by which this compound might influence cell cycle checkpoints are an area of ongoing investigation.

| Cell Line | Effect on Cell Cycle | Reference |

| Glioma cells | G2/M arrest (by related compounds) | researchgate.net |

| HCT-15 | Cell cycle arrest | scispace.com |

Induction of Programmed Cell Death (Apoptosis) Pathways

Apoptosis is a form of programmed cell death that is essential for normal tissue development and homeostasis. It is a tightly regulated process that involves a cascade of molecular events. Some natural compounds have been found to induce apoptosis in various cell lines. mdpi.com This induction can occur through multiple signaling pathways. mdpi.com

Preclinical evidence suggests that related compounds can trigger apoptosis through mitochondrial-dependent pathways. researchgate.net The mitochondria play a crucial role in the intrinsic apoptotic pathway, often involving the release of cytochrome c and the activation of caspases. For example, dioscin, a structurally related saponin (B1150181), has been shown to induce apoptosis in human lung cancer cells through a caspase-3- and caspase-8-dependent mechanism. nih.gov While direct evidence for this compound is still emerging, these findings from related compounds provide a framework for understanding its potential pro-apoptotic mechanisms.

| Cell Line | Apoptotic Pathway | Reference |

| Glioma cells | Mitochondrial apoptosis (by related compounds) | researchgate.net |

| Human lung cancer cells | Caspase-3 and caspase-8-dependent apoptosis (by dioscin) | nih.gov |

Modulation of Growth Arrest and DNA Damage Inducible Genes

The Growth Arrest and DNA Damage-inducible (GADD) genes are a group of genes that are activated in response to cellular stress, including DNA damage. nih.govjpatholtm.org These genes, such as GADD45 and GADD153, play roles in cell cycle arrest, DNA repair, and apoptosis. nih.govjpatholtm.org Their induction can be either dependent or independent of the tumor suppressor protein p53. nih.govjpatholtm.org

Studies have shown that various agents can induce the expression of GADD genes. nih.govjpatholtm.org For example, curcumin-based secondary metabolites have been reported to increase the expression of GADD45B. researchgate.net The modulation of these genes suggests an interaction with the cellular stress response pathways. The specific effects of this compound on the expression of GADD genes are an important area for future research to fully understand its cellular impact.

| Gene | Inducing Agent (Example) | Cellular Response | Reference |

| GADD45 | Hyperoxia | DNA repair and/or apoptosis | nih.gov |

| GADD153 | Hyperoxia, Cisplatin, MMS | DNA repair and/or apoptosis | nih.govjpatholtm.org |

| GADD45B | Curcumin-based secondary metabolites | Growth arrest and DNA damage response | researchgate.net |

Modulation of Inflammatory and Signaling Pathways

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Key signaling pathways regulate the inflammatory process.

Effects on Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Induction

Nitric oxide (NO) is a signaling molecule with diverse physiological roles. However, excessive production of NO by inducible nitric oxide synthase (iNOS) can contribute to inflammation and tissue damage. mdpi.com The induction of iNOS is often stimulated by pro-inflammatory cytokines and bacterial products like lipopolysaccharide (LPS). mdpi.comoncotarget.com

Some studies have investigated the effects of natural compounds on NO production. For instance, some compounds have been shown to inhibit nitric oxide production. scispace.com The regulation of iNOS expression and subsequent NO production is a critical aspect of controlling inflammatory responses. nih.govnih.gov

| Cell Type | Effect | Modulating Agent (Example) | Reference |

| Bovine Alveolar Macrophages | Inhibition of NO production | rhIL-4 | nih.gov |

| Murine Macrophage Cell Line | Stimulation of NO synthesis | Flagellin | nih.gov |

| Ovarian Cancer Cells | Promotion or inhibition of glycolysis via NO | iNOS/NO | oncotarget.com |

Interference with Protein Kinase C (PKC) Pathways (derived from related compounds)

Protein Kinase C (PKC) is a family of enzymes that are central to many signal transduction cascades, regulating processes like cell growth, differentiation, and apoptosis. cellsignal.com PKC isoforms are activated by second messengers such as diacylglycerol (DAG) and calcium. cellsignal.comembopress.orgebi.ac.uk

While direct studies on this compound's interaction with PKC pathways are limited, research on related compounds provides some insights. The structure of this compound suggests it may interact with cellular signaling pathways, and the PKC family represents a plausible target. researchgate.net Further research is needed to determine if and how this compound modulates the complex network of PKC signaling.

| PKC Isoform Group | Activation Mechanism | Reference |

| Conventional (cPKC) | Binding of diacylglycerol (DAG) and calcium | cellsignal.com |

| Novel (nPKC) | Binding of DAG, calcium-independent | cellsignal.com |

| Atypical (aPKC) | No second messenger binding required | cellsignal.com |

Influence on Cytokine Expression (e.g., IL-4, TNFα, IL-1β)

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) can promote inflammation, while anti-inflammatory cytokines like interleukin-4 (IL-4) can suppress it. nih.govmdpi.com

Preclinical evidence has shown that certain flavonoids, a broad class of natural compounds, can decrease the expression of pro-inflammatory cytokines such as IL-4, TNF-α, and IL-1β. researchgate.net The modulation of cytokine expression is a key mechanism by which natural compounds can influence inflammatory processes. scielo.brnih.govfrontiersin.org The specific impact of this compound on the cytokine profile in different cellular contexts remains to be fully elucidated.

| Cytokine | General Function | Modulated by (Example) | Reference |

| IL-4 | Anti-inflammatory | Flavonoids (e.g., diosmetin) | researchgate.net |

| TNF-α | Pro-inflammatory | Flavonoids (e.g., diosmetin) | researchgate.netnih.gov |

| IL-1β | Pro-inflammatory | Flavonoids (e.g., diosmetin) | researchgate.netnih.govmdpi.com |

Investigation of Molecular Targets and Ligand Interactions

Preclinical research into the molecular mechanisms of this compound has primarily utilized computational methods, such as molecular docking, to identify and characterize its potential molecular targets and ligand interactions. These studies are crucial for elucidating the pathways through which this compound may exert its biological effects.

Detailed Research Findings

A significant area of investigation has been the interaction of this compound and related compounds with human estrogen receptors (ER). nih.gov Estrogen receptors are a group of proteins activated by the hormone estrogen and are implicated in various physiological and pathological processes, including bone metabolism. nih.govmdpi.com As this compound has been noted for its potential antiosteoporotic activity, understanding its interaction with these receptors is of particular interest. researchgate.net

A molecular docking study was conducted to explore the binding of phytochemicals from various herbal supplements to the two isoforms of the human estrogen receptor, ERα and ERβ. nih.gov This in silico analysis included this compound, alongside its structural analogs Diospongin B and Diospongin C. The study aimed to identify potential estrogen mimics or anti-estrogens by evaluating the binding affinity of these compounds to the ligand-binding pockets of the receptors. nih.gove-lactancia.org

The results of the docking simulations provide calculated binding energies, which indicate the strength of the interaction between the ligand (this compound) and the protein target (ERα and ERβ). A more negative docking energy value suggests a stronger and more favorable binding interaction. nih.gov The study revealed that diospongins, found in plants like Dioscorea villosa (wild yam), were among the compounds that docked strongly with the estrogen receptors. nih.gov

The specific docking energies for this compound with the estrogen receptor isoforms were calculated, providing a quantitative measure of its potential to interact with these targets. nih.gov These findings suggest that the estrogen receptors are plausible molecular targets for this compound, and the interaction with these receptors could be a key mechanism underlying its observed biological activities. nih.gov The binding affinity of a ligand to a receptor is a primary determinant of its potential biological action. plos.orgnih.gov

The data from this preclinical investigation are summarized in the table below.

Table 1: Molecular Docking Energies of Diospongins with Human Estrogen Receptor Isoforms

| Compound | Molecular Target | Docking Energy (kJ/mol) |

|---|---|---|

| This compound | Estrogen Receptor α (ERα) | -95.1 |

| Estrogen Receptor β (ERβ) | -104.8 | |

| Diospongin B | Estrogen Receptor α (ERα) | -97.1 |

| Estrogen Receptor β (ERβ) | -103.9 | |

| Diospongin C | Estrogen Receptor α (ERα) | -96.1 |

| Estrogen Receptor β (ERβ) | -107.9 |

Data sourced from a molecular docking study investigating phytochemical estrogen mimics. nih.gov

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Diospongin B |

| Diospongin C |

Structure Activity Relationship Sar Studies for Diospongin a and Its Analogues

Correlation between Stereochemistry and Observed Biological Activities

The biological activity of the diospongins is profoundly influenced by their stereochemistry. Diospongin A and Diospongin B are naturally occurring diastereomers, differing in the spatial arrangement of the substituents on their shared 2,4,6-trisubstituted tetrahydropyran (B127337) core. derpharmachemica.com this compound possesses a syn stereochemistry between the alkyl substituents at the C-2 and C-6 positions relative to the C-4 substituent, while Diospongin B features a trans arrangement. derpharmachemica.com

This subtle stereochemical difference leads to a dramatic divergence in their biological profiles. Research has demonstrated that Diospongin B exhibits potent inhibitory activity against bone resorption induced by parathyroid hormone (PTH). derpharmachemica.comholycross.edu In contrast, this compound is reportedly inactive in this regard. thieme-connect.comderpharmachemica.com The activity of Diospongin B is comparable to that of elcatonin, a clinically used drug for osteoporosis, marking it as a significant lead compound for the development of new antiosteoporotic agents. derpharmachemica.com This stark contrast underscores that the specific three-dimensional architecture of the molecule is a critical determinant for its interaction with biological targets. thieme-connect.com Another related compound, Diospongin C, which is an acyclic diarylheptanoid, also showed potent inhibition of osteoclast formation and bone resorption, further highlighting the importance of stereochemistry in the bioactivity of these diarylheptanoids. thieme-connect.com

Table 1: Stereochemistry and Anti-osteoporotic Activity of Diospongins

| Compound | Key Stereochemical Feature | Inhibitory Activity on Bone Resorption |

|---|---|---|

| This compound | syn-Stereochemistry on Tetrahydropyran Ring | Inactive. thieme-connect.comderpharmachemica.com |

| Diospongin B | trans-Stereochemistry on Tetrahydropyran Ring | Potent Activity. thieme-connect.comderpharmachemica.comholycross.edu |

| Diospongin C | Acyclic Diarylheptanoid | Potent Activity. thieme-connect.com |

Design and Synthesis of Derivatives to Elucidate Pharmacophore Features

The significant difference in activity between this compound and B has spurred efforts to design and synthesize analogues to identify the essential pharmacophore features. researchgate.netresearchgate.net A pharmacophore-directed retrosynthesis approach allows for the creation of simplified derivatives to systematically probe which parts of the molecule are essential for activity. springernature.comnih.gov The synthesis of various stereoisomers and derivatives of the diospongin family is a key strategy to map out the SAR. derpharmachemica.com

Synthetic chemists have developed multiple routes to access these molecules and their analogues. Key synthetic strategies often focus on the construction of the core tetrahydropyran (THP) ring with precise stereocontrol. thieme-connect.com Methods such as the Prins cyclization, intramolecular oxy-Michael additions, and iodocyclization have been successfully employed to create the THP ring. derpharmachemica.comresearchgate.netresearchgate.net For instance, a Prins cyclization reaction can be used to control the relative configuration of the three stereogenic centers on the tetrahydropyran ring. researchgate.net Another approach involves an intramolecular oxy-Michael reaction starting from a linear diarylheptanoid precursor to form the ring. thieme-connect.comresearchgate.net These synthetic endeavors are not merely for the purpose of total synthesis but are crucial for generating a library of related compounds. By systematically modifying different parts of the molecule—such as the aromatic side chains or the substituents on the THP ring—and evaluating the biological activity of the resulting derivatives, researchers can deduce the structural requirements for bioactivity. acs.org

Impact of Tetrahydropyran Ring Substitutions on Activity Profiles

The tetrahydropyran (THP) ring is the central structural motif of this compound and B, and its substitution pattern is critical to their biological function. thieme-connect.comderpharmachemica.com The presence of this unique trisubstituted THP unit is a key contributor to the biological activity observed in this class of compounds. thieme-connect.comresearchgate.net

The primary evidence for the importance of the THP ring's substitution is the difference in activity between this compound and B, which is attributed to the different configurations of this ring system. thieme-connect.com The trans-configuration of the substituents in Diospongin B appears to be the optimal arrangement for inhibiting bone resorption, while the syn-configuration in this compound is inactive. derpharmachemica.com This suggests that the spatial orientation of the two aromatic side chains, dictated by the stereochemistry of the THP ring, is crucial for binding to the molecular target.

Synthetic strategies that allow for the variation of the substituents on the THP ring are therefore highly valuable. researchgate.net For example, modifications can be introduced at the C-2, C-4, and C-6 positions to probe their influence. The synthesis of analogues with different alkyl or aryl groups, or with altered stereocenters, allows for a detailed investigation of the SAR. The goal of these modifications is to develop derivatives with enhanced potency or improved pharmacological properties. researchgate.netresearchgate.net The development of methods for the stereocontrolled synthesis of functionalized 2,6-cis- and 2,6-trans-THP rings is a central theme in the synthetic chemistry surrounding these natural products. whiterose.ac.uk

Table 2: Impact of Tetrahydropyran (THP) Ring Stereochemistry on Activity

| Ring Configuration | Example Compound | Observed Biological Effect |

|---|---|---|

| 2,6-syn-Disubstituted THP | This compound | No significant inhibitory activity on bone resorption. derpharmachemica.com |

| 2,6-trans-Disubstituted THP | Diospongin B | Potent inhibitory activity on bone resorption. derpharmachemica.comholycross.edu |

Advanced Research Methodologies for Diospongin a Investigations

High-Throughput Screening Methodologies for Bioactivity

High-throughput screening (HTS) serves as a cornerstone in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for their biological or biochemical activity. mdpi.com This automated approach is essential for identifying "hit" compounds, such as Diospongin A, from natural product libraries that can modulate a specific biological pathway or target. nih.gov HTS assays are typically performed in microtiter plates and involve miniaturized, sensitive, and robust detection methods.

Methodologies applicable to screening compounds like this compound include:

Cell-based assays: These assays utilize living cells to assess a compound's effect on a specific cellular process, such as cell viability, proliferation, or the activation of a signaling pathway. For instance, a large library of natural products could be screened for cytotoxic effects against a panel of cancer cell lines to identify compounds with anti-cancer potential. nih.gov

Biochemical assays: These are designed to measure the activity of a specific molecular target, such as an enzyme or a receptor, in the presence of a test compound. This allows for the identification of direct inhibitors or activators.

High-content screening (HCS): This advanced imaging-based approach combines the automation of HTS with the detail of microscopy. HCS can simultaneously measure multiple cellular parameters, providing a more detailed "fingerprint" of a compound's bioactivity.

The primary advantage of HTS is its ability to test millions of compounds in a short period, significantly accelerating the initial stages of drug discovery. nih.govspringernature.com Data from HTS campaigns can reveal novel biological activities for known compounds or identify new bioactive molecules from previously unscreened natural sources. mdpi.com

Advanced In Vitro Cellular Models (e.g., macrophage lines, cancer cell lines)

To elucidate the biological effects of compounds like this compound at a cellular level, researchers employ advanced in vitro models that can mimic aspects of human physiology and disease. These models, particularly established macrophage and cancer cell lines, are indispensable tools for mechanistic studies.

Cancer Cell Lines: The cytotoxic and pro-apoptotic potential of compounds related to this compound has been investigated using a variety of human cancer cell lines. For example, Diospyrin, a related bisnaphthoquinonoid, and its synthetic derivatives have demonstrated cytotoxic effects against acute myeloblastic leukemia (HL-60), chronic myelogenic leukemia (K-562), breast adenocarcinoma (MCF-7), and cervical epithelial carcinoma (HeLa) cells. nih.gov Studies have shown that these compounds can induce characteristic features of apoptosis, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov The activity is often mediated through the activation of key apoptotic proteins like caspase 3 and caspase 8. nih.gov

Macrophage Cell Lines: Macrophages play a crucial role in both immunity and cancer progression. Cell lines such as RAW 264.7 and J774 are used to study how compounds affect macrophage functions like phagocytosis, cytokine production, and polarization. nih.gov For instance, investigating the effect of this compound on macrophage polarization (the switch between pro-inflammatory M1 and anti-inflammatory M2 phenotypes) could reveal potential immunomodulatory and anti-cancer activities. The cytolytic activity of macrophage cell lines against tumor cells can be assessed, and this activity can often be enhanced by stimulants, indicating an activation of macrophage effector functions. nih.gov

The table below summarizes the application of various cancer cell lines in assessing the bioactivity of natural compounds.

| Cell Line | Cancer Type | Compound Class Studied | Observed Effect |

| HL-60 | Acute Myeloblastic Leukemia | Bisnaphthoquinonoid | Cytotoxicity, Apoptosis Induction |

| K-562 | Chronic Myelogenic Leukemia | Bisnaphthoquinonoid | Cytotoxicity, Apoptosis Induction |

| MCF-7 | Breast Adenocarcinoma | Bisnaphthoquinonoid | Cytotoxicity, Apoptosis Induction |

| HeLa | Cervical Carcinoma | Bisnaphthoquinonoid, Marine Sponge Extracts | Cytotoxicity, Apoptosis Induction |

| T47D | Breast Cancer | Marine Sponge Extracts | Cytotoxicity |

| A2780 | Ovarian Cancer | Neolignans, Diarylnonanoids | Cytotoxicity, Apoptosis via MAPK pathway |

| SK-OV-3 | Ovarian Cancer | Neolignans, Diarylnonanoids | Cytotoxicity, Apoptosis via MAPK pathway |

| HepG2 | Liver Carcinoma | Hydroxyxanthones | Cytotoxicity, Apoptosis |

In Vivo Animal Model Systems for Mechanistic Research (e.g., osteoporotic models, parasitic infection models)

While in vitro models provide valuable cellular and molecular data, in vivo animal models are crucial for understanding the complex physiological and pathological responses to a compound in a whole organism. nih.gov These models are essential for preclinical validation, allowing researchers to study pharmacokinetics, efficacy, and mechanism of action in a living system.

Osteoporotic Models: To investigate compounds with potential anti-osteoporotic activity, researchers commonly use rodent models where osteoporosis is induced. nih.govzaslavsky.com.ua The most prevalent model is the ovariectomized (OVX) rat or mouse, which mimics postmenopausal osteoporosis caused by estrogen deficiency. nih.gov Other models include those induced by glucocorticoids or immobilization to represent other forms of the disease. zaslavsky.com.ua In these models, key endpoints such as bone mineral density (BMD), bone microarchitecture (assessed by micro-CT), and bone turnover markers are measured to determine the efficacy of a test compound like this compound. nih.gov

Parasitic Infection Models: Evaluating the antiparasitic potential of a compound requires infection models that replicate human or animal diseases. fu-berlin.de Depending on the target parasite, various rodent models are employed. For example, BALB/c mice are often used for cutaneous leishmaniasis (Leishmania tropica) and toxoplasmosis (Toxoplasma gondii). researchgate.net For canine heartworm (Dirofilaria immitis), immunodeficient NSG mice have been established as a viable model to study parasite development and drug sensitivity. nih.gov In these models, the efficacy of a compound is typically assessed by measuring the parasite load in relevant tissues and monitoring the clinical progression of the disease. mdpi.com

The selection of an appropriate animal model is critical and must be carefully considered based on its physiological and pathological relevance to the human condition being studied. ecmjournal.org

Computational Chemistry and Molecular Modeling (e.g., molecular docking, dynamics simulations for target interaction)

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and mechanistic research, providing insights into molecular interactions that are often difficult to obtain through experimental methods alone. nih.gov These in silico techniques are used to predict how a ligand, such as this compound, binds to a protein target and to characterize the stability and dynamics of the resulting complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov It is widely used to screen virtual libraries of compounds against a protein target to identify potential binders and to propose binding hypotheses. For stilbenoid derivatives, molecular docking has been used to study their interaction with enzymes like sirtuin 1 (SIRT1), a potential therapeutic target in cancer. espublisher.com The results of docking studies can provide a binding energy score, which helps to rank potential inhibitors.

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to refine the predicted binding pose and to assess the stability of the ligand-receptor complex over time. biotechrep.irresearchgate.net MD simulations model the movement of atoms and molecules, providing a dynamic view of the interactions. These simulations can confirm the stability of key interactions, such as hydrogen bonds, and evaluate the conformational changes in both the ligand and the protein upon binding. espublisher.com For example, MD simulations can help validate whether a compound like Diptoindonesin A remains stably bound within the active site of its target enzyme. espublisher.com

The table below outlines the steps and outcomes of a typical computational workflow for investigating ligand-target interactions.

| Computational Step | Description | Key Outcome |

| Homology Modeling | Creates a 3D model of a protein target if its experimental structure is unavailable. | Predicted 3D protein structure. |

| Molecular Docking | Predicts the binding pose and affinity of a ligand within the receptor's active site. | Binding mode, interaction types (e.g., hydrogen bonds), and binding energy score. |

| Molecular Dynamics (MD) Simulation | Simulates the movements of the ligand-protein complex over time in a biological environment. | Assessment of complex stability, conformational changes, and detailed interaction energies. |

| Binding Free Energy Calculation (e.g., MM-GBSA) | Calculates the free energy of binding for the ligand-receptor complex from MD simulation trajectories. | A more accurate estimation of binding affinity compared to docking scores. |

Omics Technologies (e.g., Transcriptomics, Proteomics) in Mechanism Elucidation

"Omics" technologies provide a global view of the molecular changes within a biological system in response to a stimulus, such as treatment with a compound like this compound. These high-throughput approaches are powerful for hypothesis generation and for elucidating complex mechanisms of action.

Transcriptomics: This field involves the study of the complete set of RNA transcripts (the transcriptome) produced by an organism or cell population. nih.gov Using techniques like RNA-sequencing (RNA-Seq), researchers can identify and quantify the thousands of genes that are switched on or off in cells following treatment with a compound. nih.gov This can reveal the cellular pathways that are modulated, providing clues about the compound's mechanism of action. For instance, transcriptomic analysis of cancer cells treated with a natural product fraction could identify the upregulation of pro-apoptotic genes and the downregulation of genes involved in cell proliferation. nih.gov

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. dupuytrens.org It complements transcriptomics by providing a direct measure of the functional molecules in the cell. nih.gov Technologies such as two-dimensional gel electrophoresis (2-DE) combined with mass spectrometry are used to identify proteins whose expression levels change upon compound treatment. nih.gov This can confirm that changes observed at the transcript level translate to the protein level and can also reveal post-translational modifications that are not visible through transcriptomics. For example, proteomic analysis of host responses to a parasitic infection in an animal model can reveal complex changes in protein expression related to the immune response. nih.gov

Integrating transcriptomic and proteomic data provides a more complete picture of a compound's biological effects, bridging the gap from gene expression to functional cellular changes. researchgate.net

Future Research Directions and Potential Preclinical Applications

Discovery of Novel Biological Activities and Unexplored Therapeutic Targets

Initial studies have shown that Diospongin A does not possess significant anti-osteoporotic effects. derpharmachemica.com However, the broader class of diarylheptanoids is known for a wide range of pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antileishmanial properties. derpharmachemica.com This suggests that this compound could have other, as-yet-undiscovered biological functions.

Future investigations could screen this compound against a diverse array of therapeutic targets. Given the structural similarities to other bioactive natural products, potential areas of interest include its effects on cancer cell lines, inflammatory pathways, and infectious disease models. For instance, some diarylheptanoids have shown potential as anti-tubercular agents by targeting enzymes like mycobacterial DNA gyrase. researchgate.net Systematic screening of this compound against various kinases, proteases, and other enzymes could reveal unexpected activities. Furthermore, exploring its potential as an anti-angiogenic or immunomodulatory agent could open new avenues for therapeutic development. researchgate.net

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of this compound has been a subject of considerable research, with numerous strategies developed to construct its characteristic 2,4,6-trisubstituted tetrahydropyran (B127337) core. researchgate.netresearchgate.netthieme-connect.com These methods often involve key steps such as Prins cyclization, oxy-Michael addition, and cross-metathesis. researchgate.netresearchgate.net

Despite these advances, the development of more efficient and sustainable synthetic routes remains a key objective. Future efforts will likely focus on:

Catalytic Methods: Exploring novel catalysts, including biocatalysts and organocatalysts, to improve stereoselectivity and reduce the need for harsh reagents and protecting groups. mdpi.comacs.org Titanocene(III)-catalyzed reactions, for example, have shown promise in the efficient synthesis of complex natural products. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting material atoms into the final product, thereby minimizing waste.

Chemoenzymatic Approaches: Integrating enzymatic reactions, such as lipase-mediated resolutions, into synthetic sequences can offer high stereoselectivity under mild conditions. researchgate.netnih.gov

Multicomponent Reactions: Developing one-pot reactions where multiple components are combined to form complex structures like the tetrahydropyran ring of this compound can significantly shorten synthetic sequences. researchgate.net

A summary of key synthetic strategies for this compound is presented in Table 1.

| Key Reaction Type | Description | Reference(s) |

| Prins Cyclization | Formation of the tetrahydropyran ring from a homoallylic alcohol and an aldehyde. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Oxy-Michael Addition | Intramolecular conjugate addition to form the cyclic ether structure. researchgate.netresearchgate.net | researchgate.netresearchgate.net |